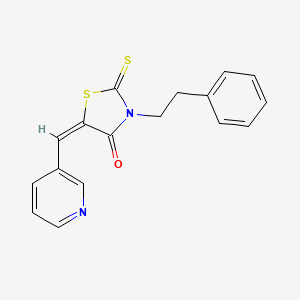
3,3'-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) is a synthetic organic compound that belongs to the class of pyridinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one.
Methylenation: The key step involves the methylenation of two molecules of 4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one using formaldehyde under basic conditions to form the methylene bridge.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylenation process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The pyridinone ring can be reduced under specific conditions.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced pyridinone derivatives.
Substitution: Formation of substituted pyridinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-methylenebis(4-hydroxy-6-methylpyridin-2(1H)-one): Lacks the methoxyethyl group.
3,3’-methylenebis(4-hydroxy-1-ethyl-6-methylpyridin-2(1H)-one): Contains an ethyl group instead of a methoxyethyl group.
Uniqueness
The presence of the methoxyethyl group in 3,3’-methylenebis(4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one) may confer unique properties, such as increased solubility or enhanced biological activity, compared to its analogs.
Propriétés
IUPAC Name |
4-hydroxy-3-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-12-9-16(22)14(18(24)20(12)5-7-26-3)11-15-17(23)10-13(2)21(19(15)25)6-8-27-4/h9-10,22-23H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPJXMKAZIEAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)CC2=C(C=C(N(C2=O)CCOC)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-chlorophenyl)sulfonyl]-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}propanamide](/img/structure/B2625197.png)


![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)

![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)


![4-Piperidin-1-yl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2625212.png)
![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)



![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2625220.png)
